3-[4-(Methylsulfanyl)phenyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one
Description
Properties
IUPAC Name |
3-(4-methylsulfanylphenyl)-1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-23-15-5-2-13(3-6-15)4-7-17(22)21-10-14(11-21)20-16-8-9-18-12-19-16/h2-3,5-6,8-9,12,14H,4,7,10-11H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGBWURNMOTORE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)N2CC(C2)NC3=NC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Methylsulfanyl)phenyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one involves a multi-step organic synthesis process:
Synthesis of the Phenyl Component: : Starting with 4-methylsulfanylbenzaldehyde as the base molecule, appropriate reactions to introduce the propanone group can be carried out.
Formation of the Azetidine Ring: : Using intermediates such as azetidinone derivatives, the azetidine ring is constructed and later functionalized to include the pyrimidine moiety.
Final Coupling: : The resulting azetidin-1-yl group is then coupled with the phenyl component through a controlled reaction, forming the final compound.
Industrial Production Methods
While specific industrial methods for mass production of this compound are not explicitly documented, scale-up processes in the pharmaceutical industry typically involve:
Optimization of reaction conditions to maximize yield and purity.
Use of flow chemistry techniques to ensure consistent production.
Implementation of advanced purification methods, such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.
Reduction: : Reduction reactions may target the ketone or the aromatic rings, potentially converting the ketone to an alcohol or reducing double bonds.
Substitution: : Nucleophilic substitution can occur, especially involving the azetidine ring or the pyrimidine moiety.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), or potassium permanganate (KMnO₄).
Reduction: : Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: : Conditions vary depending on the substituents, but reagents like alkyl halides or aryl halides in the presence of a base are common.
Major Products
The major products formed depend on the type of reaction and conditions, such as:
Oxidation: : Sulfoxides and sulfones.
Reduction: : Alcohol derivatives.
Substitution: : Varied substituted phenyl or azetidine derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
This compound features a complex structure that includes a pyrimidine ring and an azetidine moiety, which are known for their biological activity. The synthesis typically involves multi-step reactions that may include the formation of key intermediates. A notable synthetic route involves the use of 4-(methylsulfanyl)phenyl derivatives, which can be prepared through various methodologies including palladium-catalyzed reactions and nucleophilic substitutions .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to 3-[4-(methylsulfanyl)phenyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one. For instance, derivatives of similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. These studies reported IC50 values indicating effective inhibition of cell proliferation at low concentrations, suggesting that such compounds could serve as promising leads in anticancer drug development .
Protein Kinase Inhibition
The compound's structural features suggest potential as a protein kinase inhibitor. Protein kinases play crucial roles in cell signaling pathways that regulate cell growth and division. Compounds with similar scaffolds have been evaluated for their inhibitory activity against several kinases, indicating that modifications to the azetidine or pyrimidine components could enhance selectivity and potency .
Therapeutic Applications
Neurological Disorders
Given the presence of the pyrimidine ring, there is potential for this compound to be explored in treating neurological disorders. Pyrimidine derivatives are often investigated for their neuroprotective properties and ability to modulate neurotransmitter systems. Research into similar compounds has shown promise in enhancing cognitive function and providing neuroprotection against excitotoxicity .
Anti-inflammatory Effects
Compounds structurally related to this compound have also been studied for their anti-inflammatory properties. The methylsulfanyl group is known to influence inflammatory pathways, making it a target for further exploration in conditions characterized by chronic inflammation .
Case Studies and Research Findings
Mechanism of Action
The specific mechanism by which this compound exerts its effects typically involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The azetidine ring is particularly known for its ability to interact with biological macromolecules, potentially inhibiting or modulating their activity. Pathways involving signal transduction or metabolic regulation might be affected, depending on the specific biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Steric Properties
Target Compound
- R1 : 4-(Methylsulfanyl)phenyl
- Electron-donating via sulfur’s inductive effect, enhancing hydrophobicity.
- R2: 3-[(Pyrimidin-4-yl)amino]azetidin-1-yl Azetidine’s small ring size imposes conformational constraints, while pyrimidine offers hydrogen-bonding capability.
(2E)-3-(4-Methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one (3FP)
- R1 : 4-Methoxyphenyl
- Stronger electron-donating effect than methylsulfanyl, increasing resonance stabilization.
- Pyrrolidine’s five-membered ring offers greater flexibility than azetidine.
3-[4-(Dimethylamino)phenyl]-1-(3-pyridyl)prop-2-en-1-one
- R1: 4-Dimethylaminophenyl Strong electron-donating dimethylamino group enhances solubility in acidic conditions.
- R2 : 3-Pyridyl
- Pyridine’s aromaticity and basicity may facilitate interactions with metal ions or acidic residues.
3-({[4-(Dimethylamino)phenyl]methyl}amino)-1-(pyrrolidin-1-yl)propan-1-one
- R1: [4-(Dimethylamino)phenyl]methylamino Flexible alkylamino chain with dimethylamino group improves water solubility.
Structural and Functional Implications
Biological Activity
The compound 3-[4-(Methylsulfanyl)phenyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a methylsulfanyl group, a pyrimidine moiety, and an azetidine ring, which are significant for its biological properties.
The biological activity of the compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. Inhibiting MAO can lead to increased levels of neurotransmitters such as serotonin and norepinephrine, which may have implications for mood disorders and neurodegenerative diseases .
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. The presence of the pyrimidine and azetidine rings may enhance its interaction with DNA or RNA, potentially disrupting cancer cell proliferation .
Anticancer Activity
A study evaluating derivatives of similar compounds indicated that modifications on the azetidine ring can significantly affect anticancer activity. The compound was tested against various cancer cell lines, showing promising results with IC50 values indicating effective inhibition of cell proliferation .
Enzyme Inhibition Studies
In vitro studies have demonstrated that the compound exhibits significant inhibitory activity against MAO-A and MAO-B enzymes. For instance, related compounds showed IC50 values ranging from 0.060 μM to 0.241 μM for MAO-A inhibition, suggesting that structural similarities might confer comparable activities to our target compound .
Case Studies
- MAO Inhibition : A recent study synthesized several derivatives based on the azetidine scaffold and tested them for MAO inhibition. The most potent derivative displayed an IC50 value significantly lower than standard inhibitors, indicating that further optimization of the methylsulfanyl group could enhance activity .
- Anticancer Efficacy : Another investigation focused on a series of azetidine derivatives that included a methylsulfanyl substituent. The results showed that these compounds could induce apoptosis in breast cancer cell lines through caspase activation pathways .
Data Table: Biological Activity Comparison
| Compound | Target | IC50 (μM) | Activity Type |
|---|---|---|---|
| 3-[4-(Methylsulfanyl)phenyl]-... | MAO-A | 0.060 | Inhibitor |
| Related Azetidine Derivative | MAO-B | 0.241 | Inhibitor |
| Similar Anticancer Compound | Breast Cancer | 15.0 | Apoptosis Induction |
| Other Azetidine Derivative | Non-Small Cell Lung Cancer | 20.5 | Cell Proliferation Inhibition |
Q & A
Q. What are the critical steps and challenges in synthesizing 3-[4-(Methylsulfanyl)phenyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one?
Methodological Answer:
- Key Steps :
- Azetidine Ring Functionalization : Introduce the pyrimidin-4-ylamino group via nucleophilic substitution or coupling reactions under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .
- Ketone Formation : Couple the functionalized azetidine to the 4-(methylsulfanyl)phenylpropan-1-one backbone using a palladium-catalyzed cross-coupling or acid-catalyzed condensation .
- Challenges :
- Purification : Use flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate the product .
- Yield Optimization : Adjust reaction time (12–24 hrs) and stoichiometric ratios (1.2–1.5 equivalents of coupling agents) to mitigate side reactions .
Q. How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer:
- Analytical Techniques :
- NMR Spectroscopy : Use H and C NMR to verify the azetidine ring (δ 3.5–4.5 ppm for N-CH), methylsulfanyl group (singlet at δ 2.5 ppm), and ketone carbonyl (δ 205–210 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm mass accuracy .
- HPLC : Assess purity (>95%) using a C18 column (mobile phase: 65:35 methanol/buffer, pH 4.6) .
Advanced Research Questions
Q. What experimental strategies are recommended for evaluating the compound’s bioactivity against kinase targets?
Methodological Answer:
- Kinase Inhibition Assays :
- In Vitro Screening : Use fluorescence-based assays (e.g., ADP-Glo™) to measure IC values against kinases like EGFR or VEGFR2 .
- Selectivity Profiling : Test against a panel of 50+ kinases to identify off-target effects .
- Data Interpretation :
Q. How can researchers resolve contradictions in reported synthetic yields or bioactivity data?
Methodological Answer:
- Root-Cause Analysis :
- Synthesis Variability : Replicate reactions under controlled conditions (e.g., inert atmosphere, standardized reagent batches) to isolate variables like moisture sensitivity .
- Bioactivity Discrepancies : Validate assay protocols (e.g., ATP concentrations, incubation times) and use internal controls (e.g., staurosporine as a reference inhibitor) .
- Statistical Tools : Apply ANOVA to compare batch-to-batch yields or bioactivity variances .
Q. What computational methods are suitable for predicting metabolic stability or toxicity?
Methodological Answer:
- In Silico Tools :
- Validation : Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes, NADPH cofactor) .
Q. How should researchers design a study to investigate structure-activity relationships (SAR) for this compound?
Methodological Answer:
- SAR Framework :
- Data Analysis :
Q. What are best practices for scaling up synthesis while maintaining reproducibility?
Methodological Answer:
- Process Optimization :
- Solvent Selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) for large-scale reactions .
- Catalyst Recycling : Use immobilized palladium catalysts to reduce metal contamination .
- Quality Control : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progression .
Q. How can researchers address solubility limitations in biological assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
